molecular formula C8H7NOS B13021944 Benzo[d]isothiazol-7-ylmethanol

Benzo[d]isothiazol-7-ylmethanol

Cat. No.: B13021944
M. Wt: 165.21 g/mol
InChI Key: WNAWYGMUXYZSSE-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-7-ylmethanol is a compound that belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]isothiazol-7-ylmethanol can be achieved through several methods. One common approach involves the cyclization of ortho-amidoarylthiols under oxidative conditions. For instance, an oxidative N-S bond formation starting from ortho-amidoarylthiols using a catalytic amount of potassium bromide under an oxygen atmosphere has been reported . Another method involves the use of metal-free conditions, such as the Selectfluor-mediated selective oxidation reaction in aqueous media, which provides a green and efficient approach to access benzo[d]isothiazol-3(2H)-one derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazol-7-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of benzo[d]isothiazol-3(2H)-ones using Selectfluor in aqueous media leads to the formation of benzo[d]isothiazol-3(2H)-one-1-oxides .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like Selectfluor, hydrogen peroxide, and m-chloroperbenzoic acid. Reaction conditions often involve aqueous media or organic solvents, depending on the desired transformation .

Major Products

The major products formed from the reactions of this compound include various oxidized derivatives, such as benzo[d]isothiazol-3(2H)-one-1-oxides, which have shown promising biological properties .

Mechanism of Action

The mechanism of action of benzo[d]isothiazol-7-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, benzo[d]isothiazole-based compounds have been reported as potent inhibitors of multiple biological targets, such as the sodium glucose co-transporter 2 (SGLT2) and the metabotropic glutamate receptor 4 (mGlu4) . These interactions can modulate various biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Benzo[d]isothiazol-7-ylmethanol can be compared with other similar compounds, such as benzo[d]isothiazol-3(2H)-ones and 2-phenyl benzo[d]isothiazol-3(2H)-ones. These compounds share the isothiazole scaffold but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity . For example, 2-phenyl benzo[d]isothiazol-3(2H)-ones have shown nanomolar inhibitory activity against specific enzymes, making them promising candidates for drug development .

Similar Compounds

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

1,2-benzothiazol-7-ylmethanol

InChI

InChI=1S/C8H7NOS/c10-5-7-3-1-2-6-4-9-11-8(6)7/h1-4,10H,5H2

InChI Key

WNAWYGMUXYZSSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CO)SN=C2

Origin of Product

United States

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